molecular formula C11H9FOS B2792920 3-Fluorophenyl-(3-thienyl)methanol CAS No. 1184754-50-4

3-Fluorophenyl-(3-thienyl)methanol

Cat. No.: B2792920
CAS No.: 1184754-50-4
M. Wt: 208.25
InChI Key: IYLGKYGLSNZUQI-UHFFFAOYSA-N
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Description

3-Fluorophenyl-(3-thienyl)methanol is an organic compound with the molecular formula C11H9FOS It consists of a fluorophenyl group and a thienyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl-(3-thienyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-thiophenemethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalytic systems, such as palladium or nickel-based catalysts, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl-(3-thienyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major products are 3-fluorophenyl-(3-thienyl)ketone or 3-fluorophenyl-(3-thienyl)aldehyde.

    Reduction: The major products are this compound or 3-fluorophenyl-(3-thienyl)alkane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-Fluorophenyl-(3-thienyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluorophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thienyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylmethanol: Similar structure but lacks the thienyl group.

    3-Thienylmethanol: Similar structure but lacks the fluorophenyl group.

    3-Fluorophenyl-(2-thienyl)methanol: Similar structure but with the thienyl group in a different position.

Uniqueness

3-Fluorophenyl-(3-thienyl)methanol is unique due to the presence of both the fluorophenyl and thienyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-fluorophenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLGKYGLSNZUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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